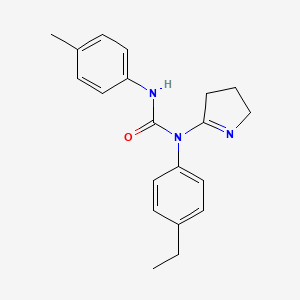
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea is an organic compound that features a unique combination of a pyrrolidine ring and substituted phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Urea Formation: The final step involves the reaction of the substituted pyrrolidine with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale operations, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the phenyl groups or the urea linkage, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include N-oxides, amines, and various substituted derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It may be used in the synthesis of polymers or as a building block for advanced materials.
Biology and Medicine:
Biochemistry: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.
Manufacturing: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(4-methylphenyl)urea
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea
Uniqueness: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea is unique due to the specific combination of its substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and application development.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-16-8-12-18(13-9-16)23(19-5-4-14-21-19)20(24)22-17-10-6-15(2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBYPUUTJZJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
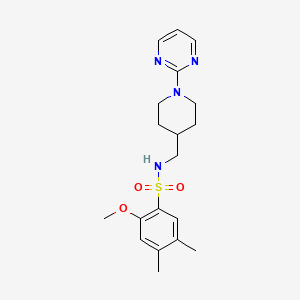
![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2605879.png)
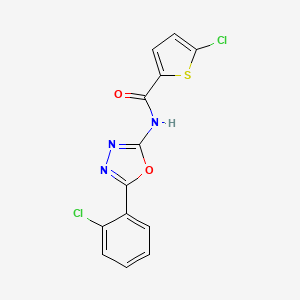
![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)
![9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2605882.png)
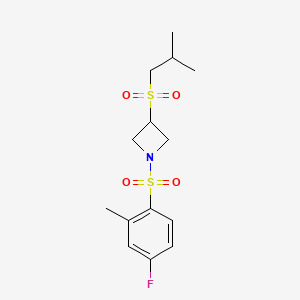

![Spiro[3.4]octane-2-carbaldehyde](/img/structure/B2605890.png)
![6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2605892.png)
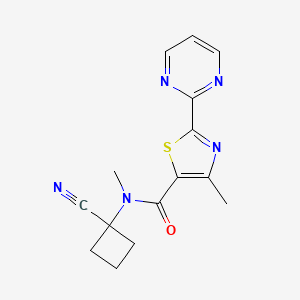
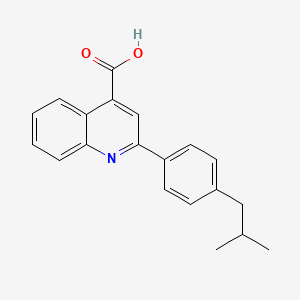
![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2605896.png)

